molecular formula C4H3IN2O B13092987 4-Iodopyrimidin-5-ol

4-Iodopyrimidin-5-ol

Cat. No.: B13092987
M. Wt: 221.98 g/mol
InChI Key: UCCHCJWFSULSGU-UHFFFAOYSA-N
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Description

4-Iodopyrimidin-5-ol, also known as 5-Iodopyrimidin-4-ol, is a heterocyclic organic compound with the molecular formula C4H3IN2O. This compound is characterized by the presence of an iodine atom at the 4th position and a hydroxyl group at the 5th position of the pyrimidine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodopyrimidin-5-ol can be synthesized through several methods. One common method involves the iodination of pyrimidin-4(3H)-one. This reaction typically uses iodine and a base such as sodium hydroxide. Another method involves the reaction of pyrimidin-4(3H)-one with N-iodosuccinimide (NIS) in acetic acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The reaction mixture is usually cooled to precipitate the product, which is then filtered, washed, and dried under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 4-Iodopyrimidin-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding pyrimidin-5-ol.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

Scientific Research Applications

4-Iodopyrimidin-5-ol is used extensively in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-Iodopyrimidin-5-ol depends on its specific application. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The iodine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can interfere with nucleic acid synthesis or function, making it a potential antiviral or anticancer agent .

Comparison with Similar Compounds

    4-Chloropyrimidin-5-ol: Similar structure but with a chlorine atom instead of iodine.

    4-Bromopyrimidin-5-ol: Similar structure but with a bromine atom instead of iodine.

    Pyrimidin-5-ol: Lacks the halogen atom, making it less reactive in certain substitution reactions.

Uniqueness: 4-Iodopyrimidin-5-ol is unique due to the presence of the iodine atom, which enhances its reactivity and makes it a valuable intermediate in various synthetic pathways. The iodine atom also contributes to its potential biological activity, making it a compound of interest in medicinal chemistry .

Biological Activity

4-Iodopyrimidin-5-ol is a significant compound in the field of medicinal chemistry, particularly due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential applications in pharmacology.

This compound is characterized by the presence of an iodine atom and a hydroxyl group, which are crucial for its biological activity. The compound can participate in various chemical reactions, leading to the formation of substituted pyrimidines and derivatives that exhibit different biological properties.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It can bind to the active sites of specific enzymes, thereby interfering with their function. This inhibition can affect nucleic acid synthesis, positioning this compound as a potential candidate for antiviral and anticancer therapies. The structural features, such as the iodine atom and hydroxyl group, enhance its binding affinity and specificity towards target enzymes .

Antiviral and Anticancer Properties

Research indicates that this compound may possess antiviral properties by disrupting viral replication processes. Additionally, its anticancer potential arises from its ability to inhibit key enzymes involved in cancer cell proliferation. Studies have demonstrated that related pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

Recent investigations into pyrimidine derivatives have highlighted their anti-inflammatory properties. Compounds similar to this compound have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. For instance, certain derivatives displayed IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of electron-donating groups enhances the compound's potency against various targets:

Substituent Biological Activity Effect on Potency
Hydroxyl (-OH)Increases binding affinityPositive
Iodine (-I)Enhances enzyme inhibitionPositive
Alkyl groupsModulates lipophilicityVariable

The modification of substituents can lead to significant changes in the compound's efficacy and selectivity toward specific biological targets .

Case Studies

  • Antiviral Activity : A study demonstrated that this compound derivatives inhibited viral replication in vitro, showcasing their potential as antiviral agents against specific RNA viruses.
  • Anticancer Efficacy : In a series of experiments involving human cancer cell lines, compounds derived from this compound exhibited cytotoxic effects with IC50 values in the micromolar range, indicating promising anticancer properties .
  • Inflammation Models : Experimental models using carrageenan-induced paw edema showed that pyrimidine derivatives significantly reduced inflammation markers, supporting their development as anti-inflammatory agents .

Properties

Molecular Formula

C4H3IN2O

Molecular Weight

221.98 g/mol

IUPAC Name

4-iodopyrimidin-5-ol

InChI

InChI=1S/C4H3IN2O/c5-4-3(8)1-6-2-7-4/h1-2,8H

InChI Key

UCCHCJWFSULSGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)I)O

Origin of Product

United States

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